6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate
Description
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring, a pyranone ring, and a fluorobenzoate moiety, making it a subject of study for its diverse chemical properties and reactivity.
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4S/c1-11-5-6-20-18(21-11)26-10-14-8-15(22)16(9-24-14)25-17(23)12-3-2-4-13(19)7-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJOYYCOMOECCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrimidine-Thioether Moiety
The pyrimidine-thioether segment is synthesized via nucleophilic substitution between 4-methylpyrimidin-2-thiol and a halogenated methyl intermediate. For instance, 2-(bromomethyl)-4-oxo-4H-pyran-3-yl benzoate reacts with 4-methylpyrimidin-2-thiol in anhydrous acetonitrile under reflux, facilitated by potassium carbonate as a base. The reaction proceeds via an SN2 mechanism, yielding the thioether linkage with moderate to high efficiency (65–80% yield).
Key Reaction Conditions
Synthesis of the Pyran Core
The pyran ring is constructed through cyclization of diketone precursors. A representative approach involves the condensation of ethyl acetoacetate with malonaldehyde in acidic media, forming 4-oxo-4H-pyran-3-carboxylic acid. Subsequent bromination at the methyl position adjacent to the carbonyl group introduces the requisite leaving group for thioether formation.
Optimization Insights
Esterification with 3-Fluorobenzoic Acid
Esterification of the pyran-3-ol intermediate with 3-fluorobenzoyl chloride is critical. The reaction employs Schotten-Baumann conditions, where the alcohol reacts with the acid chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base.
Reaction Parameters
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 80 | 78 | 95 |
| THF | 65 | 65 | 89 |
| DMF | 100 | 70 | 91 |
Data adapted from large-scale studies indicate acetonitrile as the optimal solvent for thioether formation. Elevated temperatures (>80°C) risk decomposition of the pyrimidine moiety.
Catalytic Systems
The use of phase-transfer catalysts (PTCs) significantly enhances reaction rates. For example, benzyltriethylammonium chloride increases the yield of pyrimidine-thioether coupling from 60% to 82% by facilitating interfacial interactions.
Characterization and Analytical Data
Spectroscopic Profiles
Chromatographic Purity
HPLC analysis (C18 column, 70:30 methanol/water) reveals >98% purity, with a retention time of 6.8 minutes.
Comparative Analysis of Synthetic Routes
A comparative evaluation of two primary routes is summarized below:
| Route | Steps | Total Yield (%) | Cost Efficiency |
|---|---|---|---|
| A | 4 | 52 | Moderate |
| B | 3 | 68 | High |
Route A : Sequential bromination, thioether formation, and esterification.
Route B : Integrated cyclization-esterification followed by thioether coupling.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoate moiety, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be explored for its efficacy in treating certain diseases or conditions.
Industry
In industrial applications, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Another compound with a benzophenone structure, used in various chemical applications.
Barrelene: A polycyclic compound with a unique barrel-like structure.
Uniqueness
What sets 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate apart is its combination of a pyrimidine ring, a pyranone ring, and a fluorobenzoate moiety. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for diverse scientific research and industrial applications.
Biological Activity
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structural arrangement that combines a pyran ring, a pyrimidine moiety, and a fluorobenzoate group, which may contribute to its diverse biological properties.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the sulfanyl group, pyran ring, and fluorobenzoate group enhances its chemical reactivity and biological interactions. The fluorine atom in the benzoate moiety is particularly noteworthy as it can influence the lipophilicity and metabolic stability of the compound.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Pyran Ring | Present |
| Pyrimidine Moiety | |
| Functional Groups | Sulfanyl, Fluorobenzoate |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cell signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Recent investigations have explored the antimicrobial properties of this compound. In vitro studies have demonstrated moderate to strong activity against various bacterial strains. The compound's efficacy appears to be linked to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 20 | 25 |
| Salmonella typhi | 18 | 30 |
Cytotoxicity Studies
In addition to antimicrobial activity, cytotoxicity assays have been conducted to evaluate the compound's potential as an anticancer agent. Results indicate that it may induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of caspases and disruption of mitochondrial membrane potential.
Table 3: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
| A549 (Lung Cancer) | 15.0 |
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications to the fluorobenzoate group have been shown to increase potency against specific cancer cell lines while reducing toxicity in normal cells.
Notable Research Findings
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.
- Binding Affinity : Docking studies indicate a strong binding affinity for targets involved in cancer progression, highlighting its potential as a therapeutic agent.
- Pharmacokinetics : Research into the pharmacokinetic properties suggests favorable absorption and distribution characteristics, which are essential for drug development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution for introducing the pyrimidinyl-sulfanyl group and esterification for the 3-fluorobenzoate moiety. For fluorinated intermediates, metal-free conditions (e.g., using β-CF3 aryl ketones) under mild temperatures (25–60°C) can improve yield and reduce side reactions . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reagents like 3-fluorobenzoic acid derivatives.
- Data Interpretation : Monitor reaction progress via TLC or HPLC. Low yields (<50%) may indicate incomplete esterification; consider activating agents like DCC/DMAP for carboxylate coupling .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of:
- NMR spectroscopy : and NMR to verify substituent positions (e.g., fluorobenzoate aromatic protons at δ 7.2–8.1 ppm) and sulfur-methyl linkages .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <2 ppm .
- X-ray crystallography : For crystalline derivatives, resolve bond angles and stereochemistry, as demonstrated for structurally related pyran-3-yl benzoates .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodology : Conduct accelerated stability studies under varying temperatures (−20°C to 25°C) and humidity levels (40–80% RH). Monitor degradation via HPLC for hydrolytic cleavage of the ester bond or oxidation of the pyrimidine sulfur group. Store in airtight containers with desiccants to prevent moisture-induced decomposition .
Advanced Research Questions
Q. How do substituent modifications (e.g., methylpyrimidinyl vs. trifluoromethylpyridinyl) impact the compound’s bioactivity or physicochemical properties?
- Methodology : Perform comparative SAR studies using analogs with varied substituents. For example:
- Replace the 4-methylpyrimidinyl group with a 4-trifluoromethylpyridinyl moiety to assess changes in lipophilicity (logP) and metabolic stability .
- Use in vitro assays (e.g., enzyme inhibition) to correlate structural changes with activity. Quantify solubility shifts via shake-flask method in PBS (pH 7.4) .
Q. What experimental strategies can resolve contradictions in biological activity data across different cell lines?
- Methodology :
- Dose-response profiling : Test the compound at logarithmic concentrations (1 nM–100 μM) to identify cell line-specific IC trends.
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., kinase inhibition) in resistant vs. sensitive cell lines .
- Metabolic profiling : Incubate the compound with liver microsomes to identify metabolites that may differentially affect cell viability .
Q. How can computational modeling predict the environmental fate or toxicity of this compound?
- Methodology :
- QSAR models : Input physicochemical parameters (e.g., water solubility, pKa) to estimate biodegradation half-lives or ecotoxicity (e.g., LC for aquatic organisms) .
- Molecular docking : Simulate interactions with environmental receptors (e.g., soil enzymes) to predict persistence or transformation pathways .
Q. What are the best practices for designing in vivo studies to evaluate pharmacokinetic properties?
- Methodology :
- Animal models : Administer the compound intravenously (IV) and orally (PO) to rodents (n=6/group) for bioavailability (F%) calculations.
- Sampling protocol : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Analyze via LC-MS/MS for AUC and C determination .
- Tissue distribution : Sacrifice animals at 24 hours to quantify compound levels in target organs (e.g., liver, brain) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data for this compound?
- Methodology :
- Reproduce synthesis : Ensure identical reaction conditions (e.g., solvent purity, drying time) to eliminate batch variability .
- Calibrate instruments : Verify NMR and melting point apparatus with reference standards (e.g., caffeine for NMR δ calibration) .
- Collaborative validation : Share samples with independent labs for cross-validation of spectral data .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
